molecular formula C16H14N4O2S B2712436 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 539812-53-8

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2712436
CAS No.: 539812-53-8
M. Wt: 326.37
InChI Key: OSVLWIOLCPCADB-UHFFFAOYSA-N
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Description

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids through cyclization reactions. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with an appropriate thiol compound under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow processes and automated synthesis techniques may also be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(o-tolyl)acetamide
  • 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research and industry.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-4-2-3-5-13(11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVLWIOLCPCADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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